Comparison of Transcriptional Effects: 4-Cyano-3-trifluoromethylphenylbenzamides vs. the p300 Activator CTPB
The target compound's core structure (4-cyano-3-trifluoromethylphenylbenzamide) is characterized as a human p300 inhibitor, directly opposing the effect of the structurally similar benzamide CTPB, which is a potent p300 HAT activator. This inhibitory action was demonstrated by a decrease in histone acetylation levels in a cellular context [1]. In contrast, the activator CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) significantly increases p300 HAT activity, establishing a clear functional dichotomy within this chemical class [2].
| Evidence Dimension | Functional Effect on p300 Histone Acetyltransferase (HAT) Activity |
|---|---|
| Target Compound Data | p300 HAT inhibition (decrease in histone acetylation) |
| Comparator Or Baseline | CTPB: p300 HAT activation (potent activator) |
| Quantified Difference | Qualitatively opposite functional effect (inhibition vs. activation) |
| Conditions | Cellular assay (immortalized HEK cells) for target compound class; in vitro enzymatic assay for CTPB |
Why This Matters
This confirms that minute structural differences between benzamide analogs dictate opposite biological functions, making the target compound's specific substitution pattern critical for experiments requiring p300 inhibition and not activation.
- [1] Souto, J. A., Conte, M., Alvarez, R., Nebbioso, A., Carafa, V., Altucci, L., & de Lera, A. R. (2008). Synthesis of benzamides related to anacardic acid and their histone acetyltransferase (HAT) inhibitory activities. ChemMedChem, 3(9), 1435-1442. View Source
- [2] Mantelingu, K., Kishore, A. H., Balasubramanyam, K., Kumar, G. V., Altaf, M., Swamy, S. N., Selvi, R., Das, C., Narayana, C., Rangappa, K. S., & Kundu, T. K. (2007). Activation of p300 histone acetyltransferase by small molecules altering enzyme structure: probed by surface-enhanced Raman spectroscopy. The Journal of Physical Chemistry B, 111(17), 4527-4534. View Source
